An In-depth Technical Guide to 4-Chloro-6,7-dimethoxy-2-methylquinazoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-6,7-dimethoxy-2-methylquinazoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 4-Chloro-6,7-dimethoxy-2-methylquinazoline (CAS No. 50377-49-6), a key heterocyclic intermediate in medicinal chemistry. The document details its fundamental physicochemical properties, provides validated, step-by-step protocols for its synthesis, and explores its primary chemical reactivity. Emphasis is placed on the causality behind experimental choices and the compound's strategic importance as a scaffold for developing targeted therapeutics, particularly kinase inhibitors. The narrative is grounded in authoritative references and includes visual diagrams to elucidate synthetic pathways and biological mechanisms of action, ensuring a robust resource for professionals in drug discovery and development.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] Within this class, the 4-anilinoquinazoline framework is a privileged structure, forming the core of several FDA-approved anticancer drugs, including Gefitinib and Erlotinib.[2] These agents function primarily as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3]
4-Chloro-6,7-dimethoxy-2-methylquinazoline serves as a pivotal, highly versatile building block for accessing libraries of these potent therapeutic agents. The chlorine atom at the C4 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), which allows for the strategic introduction of various amine-containing side chains to modulate biological activity and target specificity.[4] The dimethoxy groups at the C6 and C7 positions are often crucial for anchoring within the ATP-binding pocket of target kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] The C2-methyl group provides an additional point for structural modification and can influence the molecule's conformation and metabolic stability. This guide offers an in-depth examination of this compound's essential properties and methodologies for its effective use in a research setting.
Core Physicochemical Properties
The fundamental properties of 4-Chloro-6,7-dimethoxy-2-methylquinazoline are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 50377-49-6 | [6] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [6] |
| Molecular Weight | 238.67 g/mol | [6] |
| Appearance | White to off-white solid | Inferred from analogues |
| Boiling Point | 287 °C | [6] |
| Density | 1.281 g/cm³ | [6] |
| Flash Point | 127 °C | [6] |
| InChIKey | VHTOWTBCVHATEY-UHFFFAOYSA-N | [6] |
Synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
The synthesis is a robust two-stage process commencing from commercially available 2-amino-4,5-dimethoxybenzoic acid. The strategy involves the initial formation of the quinazolinone ring system, followed by chlorination to activate the C4 position.
Protocol 1: Synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one (Precursor)
This protocol is based on the well-established Niementowski quinazolinone synthesis, which involves the acylation of an anthranilic acid followed by cyclization. A common and efficient method is via a benzoxazinone intermediate.
Causality: Acylating the amino group of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride forms the corresponding acetamide. In the presence of excess acetic anhydride at elevated temperatures, this intermediate undergoes intramolecular cyclodehydration to form the more reactive 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one.[5] This benzoxazinone is then readily converted to the desired quinazolinone by reaction with an ammonia source, which is more stable and serves as the direct precursor for chlorination.
Step-by-Step Methodology:
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Acetylation & Cyclization: To a 250 mL round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol). Carefully add acetic anhydride (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 3-4 hours. The solid will dissolve, and the reaction progress can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.
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Formation of Quinazolinone: After cooling the mixture to approximately 80-90 °C, add ammonium acetate (11.7 g, 152 mmol) in one portion.
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Re-heat the mixture to reflux and maintain for an additional 2 hours to drive the conversion of the benzoxazinone intermediate to the quinazolinone.
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Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Pour the slurry into ice-water (200 mL) and stir for 30 minutes.
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Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or isopropanol to remove residual acetic acid.
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Dry the solid under vacuum to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one as a white or off-white powder. The expected yield is typically high (>85%).
Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
This step activates the quinazolinone for subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.
Causality: The tautomeric equilibrium of the quinazolinone precursor favors the lactam form. However, it can access a lactim form, where the oxygen at C4 behaves like an alcohol. Thionyl chloride, often with a catalytic amount of DMF (Vilsmeier-Haack reagent formation), converts this hydroxyl group into a chlorosulfite intermediate, which then eliminates SO₂ and HCl to furnish the desired 4-chloro product. This reaction is highly effective and drives the equilibrium towards the product.
Step-by-Step Methodology:
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Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), place 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (5.0 g, 22.7 mmol).
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Chlorination: Under a fume hood, carefully add thionyl chloride (50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL) dropwise to the suspension.
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Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 4-6 hours. The reaction should become a clear solution as the starting material is consumed.
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Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add toluene (2 x 25 mL) and co-evaporate (azeotrope).
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Isolation: The resulting residue is the crude hydrochloride salt of the product. For many subsequent reactions, this can be used directly. For isolation of the free base, carefully partition the residue between dichloromethane (100 mL) and a saturated aqueous sodium bicarbonate solution (100 mL) with cooling in an ice bath.
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Separate the organic layer, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic layer in vacuo to yield 4-Chloro-6,7-dimethoxy-2-methylquinazoline, typically as a light yellow or off-white solid.[2] The yield is generally excellent (>90%).
Key Reactions: Nucleophilic Aromatic Substitution (SNAr)
The paramount reaction of 4-Chloro-6,7-dimethoxy-2-methylquinazoline is the SNAr at the C4 position. The electron-withdrawing nature of the quinazoline ring nitrogen atoms makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles, most commonly primary or secondary amines.[4]
Protocol 3: General Procedure for N-Arylation
This protocol describes a representative SNAr reaction to synthesize a 4-anilinoquinazoline derivative, a common core structure in kinase inhibitors.
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electrophilic C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the aromatic ring system. In the subsequent, typically rapid, step, the chloride ion is eliminated, and aromaticity is restored, yielding the final product. The reaction is often carried out in a polar protic solvent like isopropanol or butanol, which can facilitate proton transfers, and may be heated to overcome the activation energy barrier.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, add 4-Chloro-6,7-dimethoxy-2-methylquinazoline (1.0 g, 4.19 mmol).
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Reagent Addition: Add a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 equivalents, 4.61 mmol) and a suitable solvent such as isopropanol or 2-ethoxyethanol (20 mL).
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Reaction: Stir the mixture and heat to reflux. The reaction progress should be monitored by TLC. Typically, reactions run for 2-8 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Often, the hydrochloride salt of the product will precipitate.
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Collect the solid by vacuum filtration and wash with cold isopropanol.
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To obtain the free base, the solid can be suspended in dichloromethane and washed with aqueous sodium bicarbonate solution, followed by drying and evaporation of the organic solvent. Alternatively, the crude product can be purified directly by column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
Derivatives of 4-Chloro-6,7-dimethoxy-2-methylquinazoline are prime candidates for the development of protein kinase inhibitors. The quinazoline scaffold acts as a bioisostere of the adenine portion of ATP, allowing it to bind competitively to the ATP-binding site of kinases like EGFR.
Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of many cancer cells.[5] By blocking the ATP-binding site, inhibitors prevent the autophosphorylation of the kinase, thereby shutting down downstream pro-survival signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
Safety and Handling
As with all chlorinated heterocyclic compounds, 4-Chloro-6,7-dimethoxy-2-methylquinazoline should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust. May cause respiratory tract irritation.
-
Skin/Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.
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Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and oxidizing agents. Hydrolysis to the corresponding quinazolinone is a potential degradation pathway if exposed to water.[4]
Conclusion
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a high-value synthetic intermediate whose utility is firmly established in the principles of medicinal chemistry. Its straightforward and high-yielding synthesis, combined with the predictable and efficient reactivity of the C4-chloro group, makes it an ideal starting point for the exploration of novel kinase inhibitors and other biologically active molecules. The protocols and insights provided in this guide serve as a validated foundation for researchers aiming to leverage this powerful scaffold in their drug discovery programs.
References
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Acmec Biochemical. (n.d.). 4-Chloro-6,7-dimethoxy-2-methylquinazoline, 97%. Retrieved January 11, 2026, from [Link]
- Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
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PubChem. (n.d.). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. Retrieved January 11, 2026, from [Link]
- El-Sayed, M. A., Abdel-Aziz, A. A.-M., & Abdel-Aziz, N. I. (2014). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista de la Sociedad Química de México, 58(3), 259-267.
- Susanto, H., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 50(10), 2921-2929.
- de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206–216.
- Madkour, H. M. F. (2002). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles.
- Singh, S., Crout, D. H. G., & Packwood, J. (1995). Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123631, Erlotinib. Retrieved January 11, 2026, from [Link].
- Zhang, X., et al. (2007). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Chinese Journal of Medicinal Chemistry, 17(4), 218-222.
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